3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride
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Overview
Description
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, providing high yields and chemical purity. The reaction conditions are mild, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding urea derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated compound .
Scientific Research Applications
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: This compound is also used in peptide synthesis and protein crosslinking.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.
Uniqueness
3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C8H18ClN3O2 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-ethyl-3-[(4S)-4-methoxypyrrolidin-3-yl]urea;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-3-10-8(12)11-6-4-9-5-7(6)13-2;/h6-7,9H,3-5H2,1-2H3,(H2,10,11,12);1H/t6?,7-;/m0./s1 |
InChI Key |
DCBBSALQMAVJMY-JWOPXBRZSA-N |
Isomeric SMILES |
CCNC(=O)NC1CNC[C@@H]1OC.Cl |
Canonical SMILES |
CCNC(=O)NC1CNCC1OC.Cl |
Origin of Product |
United States |
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